![molecular formula C17H16N2O2 B5753931 3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has shown promising results in scientific research, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it acts by inhibiting specific enzymes or proteins involved in various physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Some of the reported effects include a reduction in inflammation, inhibition of tumor growth, and modulation of angiogenesis and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone is its potential as a therapeutic agent. It has been shown to exhibit promising results in pre-clinical studies, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone. Some of the potential areas of study include its potential as an anti-cancer agent, its effects on the immune system, and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone can be achieved through various methods. One of the most common methods involves the reaction of 2-(3-methylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired product.
Applications De Recherche Scientifique
3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential medicinal properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been found to have a positive effect on various physiological processes, including angiogenesis and apoptosis.
Propriétés
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-12-18-16-8-3-2-7-15(16)17(19)20/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSSQLYSMMJAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

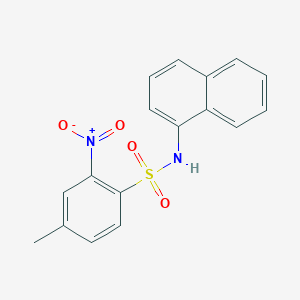
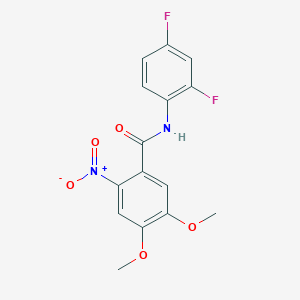
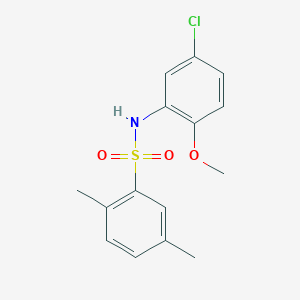


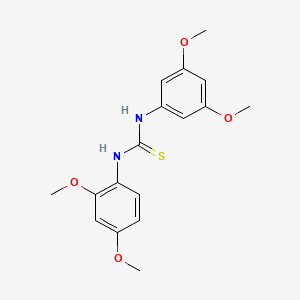
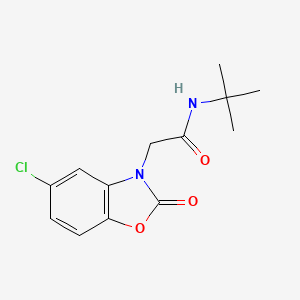
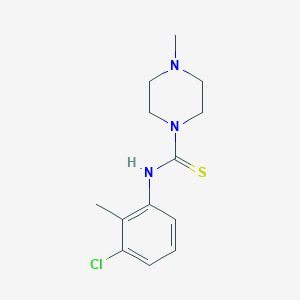
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)

![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)